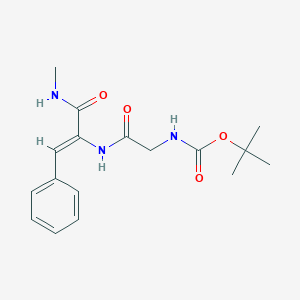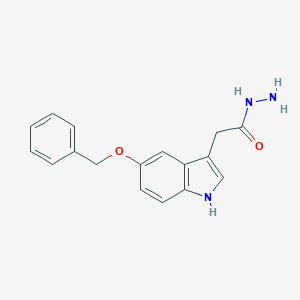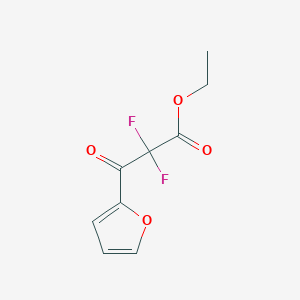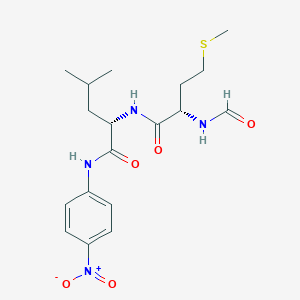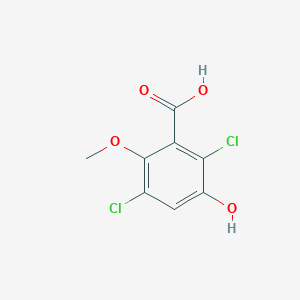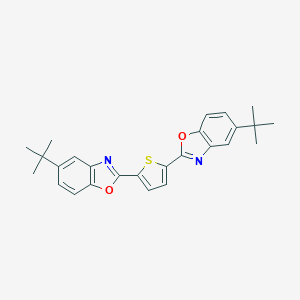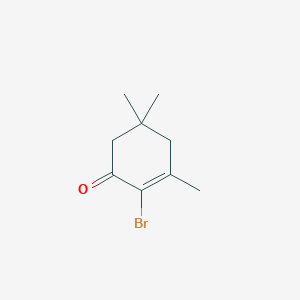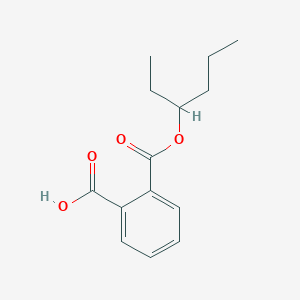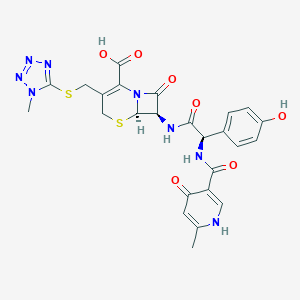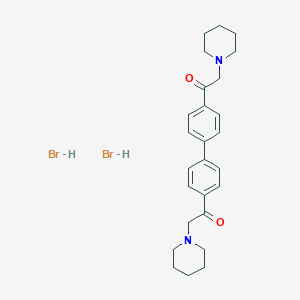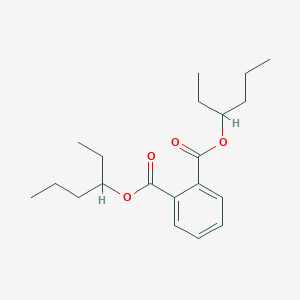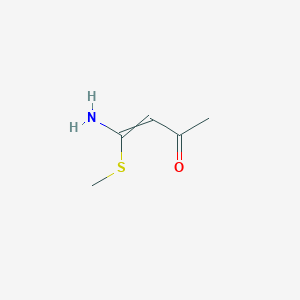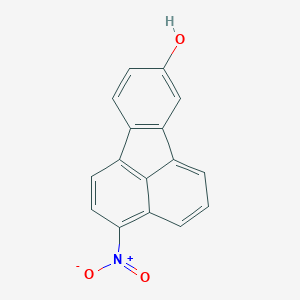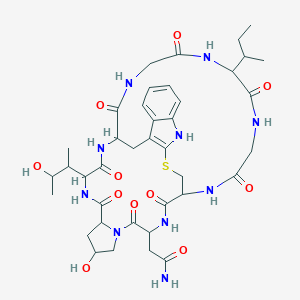
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3)) is a cyclic peptide that has been found to have various biological activities. It is a naturally occurring compound that was first isolated from the marine sponge Aplysina fistularis. Amaninamide has been extensively studied for its potential use in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of amaninamide is not fully understood. However, it has been suggested that it may exert its biological effects by interacting with cellular membranes and disrupting their structure and function. Amaninamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its cytotoxic and neuroprotective effects.
Biochemische Und Physiologische Effekte
Amaninamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Amaninamide has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Amaninamide has several advantages for lab experiments. It is a naturally occurring compound, which makes it readily available for research. It is also relatively easy to synthesize using SPPS and has a high yield. However, one of the limitations of using amaninamide in lab experiments is its cytotoxicity, which may limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the research of amaninamide. One potential direction is the development of amaninamide-based anticancer drugs. Another potential direction is the study of its neuroprotective effects for the treatment of neurodegenerative diseases. Furthermore, the study of its mechanism of action may provide insights into the development of novel drugs with similar biological activities.
Conclusion
In conclusion, amaninamide is a cyclic peptide that has several biological activities. It has been extensively studied for its potential use in scientific research due to its unique properties. The synthesis of amaninamide involves the use of SPPS and solution-phase peptide synthesis. Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. Its mechanism of action is not fully understood, but it has been suggested to interact with cellular membranes and inhibit certain enzymes. Amaninamide has several advantages for lab experiments, but its cytotoxicity may limit its use in certain assays. There are several future directions for the research of amaninamide, including the development of amaninamide-based anticancer drugs and the study of its neuroprotective effects.
Synthesemethoden
The synthesis of amaninamide involves the use of solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The SPPS method involves the use of a resin-bound amino acid as the starting material, which is then coupled with the next amino acid in the sequence. The process is repeated until the desired peptide is obtained. The SPPS method is widely used for the synthesis of peptides due to its efficiency and high yield.
Wissenschaftliche Forschungsanwendungen
Amaninamide has been used in various scientific research applications, including drug discovery, cancer research, and neurobiology. It has been found to have potent cytotoxic activity against cancer cells, making it a potential candidate for the development of anticancer drugs. Amaninamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
124818-58-2 |
|---|---|
Produktname |
Amaninamide, S-deoxy-(gamma-hydroxy-ile(3))- |
Molekularformel |
C39H54N10O11S |
Molekulargewicht |
871 g/mol |
IUPAC-Name |
2-[34-butan-2-yl-8-hydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O11S/c1-5-17(2)31-36(58)42-13-29(53)43-26-16-61-38-22(21-8-6-7-9-23(21)46-38)11-24(33(55)41-14-30(54)47-31)44-37(59)32(18(3)19(4)50)48-35(57)27-10-20(51)15-49(27)39(60)25(12-28(40)52)45-34(26)56/h6-9,17-20,24-27,31-32,46,50-51H,5,10-16H2,1-4H3,(H2,40,52)(H,41,55)(H,42,58)(H,43,53)(H,44,59)(H,45,56)(H,47,54)(H,48,57) |
InChI-Schlüssel |
GONRAGFRMVYGHB-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=CC=CC=C5N3 |
Synonyme |
amaninamide, S-deoxy-(gamma-hydroxy-Ile(3))- amaninamide, S-deoxy-(gamma-hydroxy-isoleucine(3))- deoxy-OH-Ile-amaninamide S-deoxy-(gamma-hydroxy-3-Ile)-amaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)
